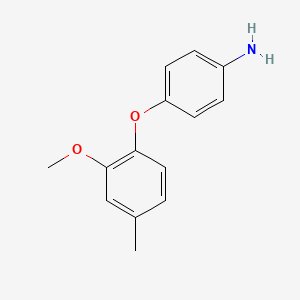

4-(2,5-Dimethylphenoxy)aniline

Overview

Description

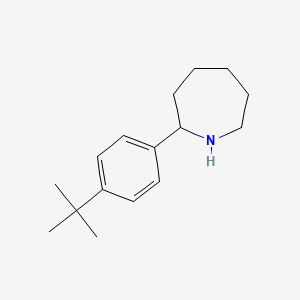

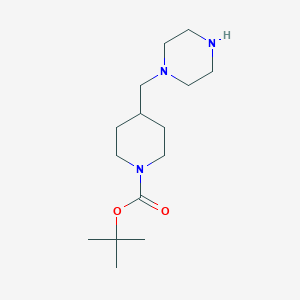

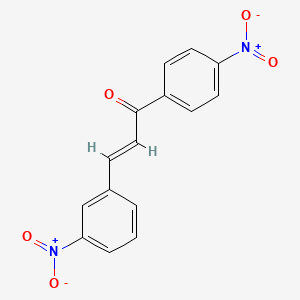

“4-(2,5-Dimethylphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an amine (NH2) group and a 2,5-dimethylphenoxy group .Scientific Research Applications

Electroluminescence and Emitting Materials

A novel class of color-tunable emitting amorphous molecular materials, including compounds related to 4-(2,5-Dimethylphenoxy)aniline, have been designed and synthesized, showcasing intense fluorescence emission and stable amorphous glasses formation. These materials serve as excellent emitting components for organic electroluminescent devices, capable of emitting multicolor light, including white, and functioning as superior host materials for emissive dopants, allowing for color tuning and enhanced device performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Photovoltaic Applications

Electrochemically synthesized novel polymers based on monomers similar to this compound have shown potential in photovoltaic applications. These polymers, especially when combined with graphene, have demonstrated enhanced conductivity and porosity, making them efficient as counter electrodes in dye-sensitized solar cells. The photovoltaic experiments indicated a significant increase in energy conversion efficiency when using these polymer composites, suggesting their utility in improving solar cell performance (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Molecular Structures and High-Spin Cationic States

Research into the synthesis and molecular structures of oligo(N-phenyl-m-aniline)s derivatives has provided insights into their potential for creating high-spin cationic states. These studies have led to the synthesis of novel compounds with unique U-shaped structures, which suggest the ease of adopting helical structures by these molecules. Such structural properties are crucial for applications in molecular electronics and spintronics, where the manipulation of spin states and molecular architecture can lead to new functionalities (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).

Organic Materials for Thin Film Applications

Derivatives of this compound have been utilized in the synthesis of organic materials with potential applications in thin films and optoelectronics. These materials, characterized by their thermal stability and favorable electrochemical properties, can be used in the development of photovoltaic materials and devices. The study of their UV–vis spectra and morphological properties has confirmed their potential for close side-to-side packing and H-aggregation, which are essential characteristics for materials used in thin film applications (Niu, Lu, Sun, Li, & Tao, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-4-11(2)14(9-10)16-13-7-5-12(15)6-8-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZJFRJWZAPKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)